![molecular formula C7H13N B081614 1-Methyl-4-methylenepiperidine CAS No. 13669-28-8](/img/structure/B81614.png)
1-Methyl-4-methylenepiperidine
Overview
Description
1-Methyl-4-methylenepiperidine is a chemical compound with the molecular formula C7H13N . It has an average mass of 111.185 Da and a monoisotopic mass of 111.104797 Da . It is also known by other names such as 1-Methyl-4-methylenepiperidine [ACD/IUPAC Name], 1-Méthyl-4-méthylènepipéridine [French] [ACD/IUPAC Name], and 1-Methyl-4-methylenpiperidin [German] [ACD/IUPAC Name] .
Molecular Structure Analysis
1-Methyl-4-methylenepiperidine contains a total of 21 bonds, including 8 non-H bonds, 1 multiple bond, 1 double bond, 1 six-membered ring, and 1 tertiary amine (aliphatic) .Physical And Chemical Properties Analysis
1-Methyl-4-methylenepiperidine has a density of 0.9±0.1 g/cm3, a boiling point of 140.5±9.0 °C at 760 mmHg, and a vapour pressure of 6.1±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 37.8±3.0 kJ/mol and a flash point of 30.8±15.6 °C . The index of refraction is 1.475, and the molar refractivity is 35.8±0.4 cm3 .Scientific Research Applications
Drug Designing
Piperidines, including 1-Methyl-4-methylenepiperidine, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Synthesis of Piperidine Derivatives
1-Methyl-4-methylenepiperidine can be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Anticancer Applications
Piperidine derivatives, including 1-Methyl-4-methylenepiperidine, are utilized as anticancer agents . They have shown promising results in the treatment of various types of cancers .
Antiviral Applications
Piperidine derivatives are also used as antiviral agents . They have been found to be effective against a variety of viral infections .
Antimalarial Applications
1-Methyl-4-methylenepiperidine and its derivatives have shown potential in the treatment of malaria . They have been found to be effective against Plasmodium falciparum .
Antimicrobial and Antifungal Applications
Piperidine derivatives are used as antimicrobial and antifungal agents . They have been found to be effective against a variety of microbial and fungal infections .
Antihypertension Applications
Piperidine derivatives are used in the treatment of hypertension . They have shown promising results in controlling high blood pressure .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives are used as analgesic and anti-inflammatory agents . They have been found to be effective in relieving pain and reducing inflammation .
Safety and Hazards
Mechanism of Action
Target of Action
1-Methyl-4-methylenepiperidine is a derivative of piperidine . Piperidine derivatives are known to exhibit a wide variety of biological activities and are used in different therapeutic applications such as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . .
Mode of Action
It’s worth noting that piperidine derivatives, such as meperidine, primarily act as kappa-opiate receptor agonists . They bind to these receptors in the central nervous system, causing inhibition of ascending pain pathways and altering the perception of and response to pain .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways, depending on their specific structures and targets .
Pharmacokinetics
It’s worth noting that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of a compound .
properties
IUPAC Name |
1-methyl-4-methylidenepiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-7-3-5-8(2)6-4-7/h1,3-6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLRMKKIFJFIOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20159887 | |
Record name | Piperidine, 1-methyl,4-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20159887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-methylenepiperidine | |
CAS RN |
13669-28-8 | |
Record name | Piperidine, 1-methyl,4-methylene- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 1-methyl,4-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20159887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-4-methylidenepiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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